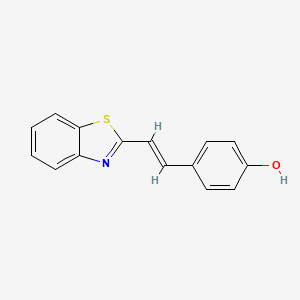

4-((1E)-2-benzothiazol-2-ylvinyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1E)-2-benzothiazol-2-ylvinyl)phenol is an organic compound that features a phenol group attached to a benzothiazole moiety via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol can be achieved through several methods. Another method includes the use of arylboronic acids and ipso-hydroxylation reactions to introduce the phenol group .

Industrial Production Methods

Industrial production of phenolic compounds often involves the extraction from natural sources or the synthesis from simpler aromatic compounds. For this compound, large-scale production may utilize catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((1E)-2-benzothiazol-2-ylvinyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to quinones using reagents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Scientific Research Applications

4-((1E)-2-benzothiazol-2-ylvinyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.

Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits pathways such as NF-kB.

Comparison with Similar Compounds

Similar Compounds

4-(2-Hydroxyethyl)phenol: Similar structure but with an ethyl group instead of a vinyl linkage.

4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group on the benzene ring.

Uniqueness

This detailed article provides a comprehensive overview of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-((1E)-2-benzothiazol-2-ylvinyl)phenol , also known by its CAS number 137449-43-5, is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a phenolic structure, contributing to its unique biological profile. The general formula can be represented as:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. A comprehensive investigation into various benzothiazole compounds demonstrated significant inhibitory effects on cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the effects of benzothiazole derivatives on human cancer cell lines (A431 and A549), it was found that certain derivatives exhibited substantial anticancer activity. The compound B7 , a derivative, showed promising results with IC50 values indicating effective inhibition of cell proliferation:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| B7 | A431 | 1.0 |

| B7 | A549 | 2.0 |

The mechanism of action involved the inhibition of key signaling pathways such as AKT and ERK, crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their antimicrobial properties. Studies have shown that compounds like this compound display significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Efficacy

Research conducted by Padalkar et al. assessed the antibacterial effects of several benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) as follows:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 4-BTZ | E. coli | 32 |

| 4-BTZ | S. aureus | 16 |

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have been extensively studied, with promising results indicating their potential as therapeutic agents.

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various benzothiazole compounds, it was found that certain derivatives significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages:

| Compound | Cytokine Level Reduction (%) |

|---|---|

| B7 | IL-6: 45% |

| B7 | TNF-α: 50% |

These results demonstrate the potential of benzothiazole derivatives in mitigating inflammation through the modulation of cytokine production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole ring is critical for its inhibitory activity against various biological targets. Modifications to this core structure can significantly influence its pharmacological properties.

Key Findings from SAR Studies

- Benzothiazole Moiety : Essential for maintaining biological activity.

- Substituents on Phenolic Ring : Alterations can enhance or reduce potency.

- Linker Variations : Different linkers between benzothiazole and phenolic groups impact overall efficacy.

Properties

IUPAC Name |

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)18-15/h1-10,17H/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPCLKTBZSLIH-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.